molecular formula C36H37NO10S3 B11038625 Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11038625
M. Wt: 739.9 g/mol
InChI Key: JNDGBKMBWPYWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: OTNE can be synthesized via the of myrcene with . This reaction yields a monocyclic intermediate, which is then cyclized using .

      Industrial Production: Commercial production involves scaling up the above synthetic route.

  • Chemical Reactions Analysis

      Reactivity: OTNE is relatively stable but can undergo various reactions.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Perfumery: OTNE is widely used in perfumes, providing a sandalwood-like and cedarwood-like fragrance.

      Cosmetics: It appears in soaps, shampoos, detergents, antiperspirants, and air fresheners.

      Tobacco Flavoring: OTNE contributes to tobacco flavoring.

      Plasticizer: It serves as a plasticizer.

      Delivery of Organoleptic Compounds: OTNE acts as a precursor for delivering other sensory compounds.

  • Mechanism of Action

    • The exact mechanism by which OTNE exerts its effects isn’t fully elucidated. it likely interacts with olfactory receptors, contributing to its fragrance perception.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C36H37NO10S3

    Molecular Weight

    739.9 g/mol

    IUPAC Name

    tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C36H37NO10S3/c1-10-20-11-13-21(14-12-20)47-17-24(38)37-23-16-19(3)18(2)15-22(23)25-30(35(37,4)5)48-27(32(40)44-7)26(31(39)43-6)36(25)49-28(33(41)45-8)29(50-36)34(42)46-9/h11-16H,10,17H2,1-9H3

    InChI Key

    JNDGBKMBWPYWGC-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

    Origin of Product

    United States

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